molecular formula C27H28O12 B1215081 Hydroxydoxorubicin CAS No. 73113-90-3

Hydroxydoxorubicin

Cat. No.: B1215081
CAS No.: 73113-90-3
M. Wt: 544.5 g/mol
InChI Key: HEQRYQONNHFDHG-TZSSRYMLSA-N
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Description

Hydroxydoxorubicin, also referred to as doxorubicin hydrochloride (C₂₇H₂₉NO₁₁·HCl), is a semi-synthetic anthracycline antibiotic widely used in chemotherapy. It is a derivative of daunorubicin, modified by hydroxylation to enhance its therapeutic index . Structurally, it comprises a tetracyclic aglycone linked to an amino sugar, daunosamine, which facilitates DNA intercalation and topoisomerase II inhibition, leading to apoptosis in rapidly dividing cancer cells . This compound is clinically employed in regimens such as CHOP (cyclophosphamide, this compound, vincristine, and prednisone) for aggressive lymphomas, demonstrating comparable efficacy in HIV-positive and HIV-negative patients .

Properties

CAS No.

73113-90-3

Molecular Formula

C27H28O12

Molecular Weight

544.5 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H28O12/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,28-29,31,33,35-36H,6-9H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1

InChI Key

HEQRYQONNHFDHG-TZSSRYMLSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)O)O

Synonyms

3'-deamino-3'-hydroxydoxorubicin
3'-deamino-4'-epi-3'-hydroxydoxorubin
3-DHD
hydroxyrubicin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Mechanistic Differences

The anthracycline family includes daunorubicin, epirubicin, idarubicin, and liposomal doxorubicin. Key structural differences influence their pharmacological profiles:

Compound Key Structural Features Mechanism of Action
Hydroxydoxorubicin Contains a hydroxyl group at C-14; methoxy group at C-4 aglycone DNA intercalation, topoisomerase II inhibition, free radical generation
Daunorubicin Lacks C-14 hydroxyl group Primarily targets RNA synthesis; less cardiotoxic but lower efficacy
Epirubicin C-4' epimer of doxorubicin Reduced cardiotoxicity due to altered metabolism
Idarubicin Lacks methoxy group on aglycone Enhanced lipophilicity and cytotoxicity
Liposomal Doxorubicin Encapsulated in PEGylated liposomes Reduced systemic toxicity; prolonged circulation
  • This compound vs. Idarubicin : The absence of the methoxy group in idarubicin increases cytotoxicity by improving DNA binding, whereas this compound’s methoxy group reduces potency but may mitigate toxicity .
  • This compound vs. Liposomal Doxorubicin: Liposomal formulations exhibit lower cardiotoxicity but require complex bioequivalence testing due to nanoparticle heterogeneity .

Toxicity Profiles

  • Cardiotoxicity : this compound induces dose-dependent cardiomyopathy (≥450 mg/m² cumulative dose) via iron-mediated oxidative stress . Liposomal formulations reduce this risk by 50% .
  • Myelosuppression : All anthracyclines cause neutropenia, but idarubicin has higher hematologic toxicity due to prolonged tissue retention .

Regulatory and Pharmacokinetic Considerations

  • Bioequivalence Standards: this compound generics require full characterization under EMA and FDA guidelines, while liposomal versions demand additional nanoparticle tracking .
  • Metabolism: this compound is metabolized to doxorubicinol, a less active metabolite with prolonged half-life (20–48 hours), necessitating dose adjustments in hepatic impairment .

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